molecular formula C12H12N4O5S2 B1587370 4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid CAS No. 82138-69-0

4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid

Cat. No.: B1587370
CAS No.: 82138-69-0
M. Wt: 356.4 g/mol
InChI Key: ZIDGWNWSQFOYHF-UHFFFAOYSA-N
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Description

4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid (abbreviated as TAMSMB in some literature, though full nomenclature is retained here per requirements) is an azo-based compound with the molecular formula C₁₂H₁₂N₄O₅S₂ and a molecular weight of 356.38 g/mol . Structurally, it features a benzoic acid backbone substituted with a thiazolylazo group at position 2, a methyl group at position 4, and a sulfomethylamino moiety at position 5 (Figure 1). This compound is water-soluble, making it advantageous for analytical applications .

TAMSMB is primarily utilized as a chelating reagent in spectrophotometric analyses, particularly for detecting transition metals like copper(II) and nickel(II) due to its strong chromophoric properties .

Properties

IUPAC Name

4-methyl-5-(sulfomethylamino)-2-(1,3-thiazol-2-yldiazenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5S2/c1-7-4-10(15-16-12-13-2-3-22-12)8(11(17)18)5-9(7)14-6-23(19,20)21/h2-5,14H,6H2,1H3,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDGWNWSQFOYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NCS(=O)(=O)O)C(=O)O)N=NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404561
Record name TAMB water-soluble
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82138-69-0
Record name TAMB water-soluble
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfomethylation of Aminobenzoic Acid

  • Reagents: 4-methyl-5-amino benzoic acid or m-aminobenzoic acid, sodium carbonate, butane sultone.
  • Process: The aminobenzoic acid is suspended in water, and sodium carbonate is added to maintain alkaline conditions. Butane sultone is added dropwise while stirring and heating at approximately 95°C. This reaction introduces the sulfomethylamino group by ring-opening of butane sultone and subsequent nucleophilic substitution on the amino group.
  • Reaction time: Heating and stirring for about 30 minutes to several hours until completion.
  • pH adjustment: After reaction, hydrochloric acid is added to adjust the pH to around 4 to stabilize the product.

Diazotization of 2-Aminothiazole

  • Reagents: 2-Aminothiazole sulfate, hydrochloric acid (3 N), sodium nitrite, sulfamic acid.
  • Process: 2-Aminothiazole sulfate is dissolved in hydrochloric acid under ice-cooling conditions. Sodium nitrite is added gradually to form the diazonium salt. Sulfamic acid is added to remove excess nitrous acid and stabilize the diazonium solution.
  • Temperature: Maintained at low temperature (ice bath) to prevent decomposition of the diazonium salt.

Azo Coupling Reaction

  • Process: The diazonium salt solution is added dropwise to the sulfomethylated aminobenzoic acid solution (Reaction Mixture A) under ice-cooling. The mixture changes color to deep purple, indicating azo coupling.
  • Post-reaction: The reaction mixture is concentrated to dryness. The crude product is purified using reversed-phase ODS (octadecylsilane) column chromatography to isolate the target azo compound.

Experimental Data and Analytical Findings

Step Reagents/Conditions Observations/Results
Sulfomethylation 0.756 g m-aminobenzoic acid, 0.795 g Na2CO3, 1.83 g butane sultone, 95°C, stirring, pH adjusted to 4 Formation of sulfomethylamino benzoic acid derivative
Diazotization 0.746 g 2-aminothiazole sulfate, 3 ml 3 N HCl, 0.345 g NaNO2, ice-cooling, sulfamic acid added Stable diazonium salt solution formed
Azo Coupling Dropwise addition of diazonium salt to sulfomethylated solution under ice-cooling Deep purple color indicating azo compound formation
Purification Reversed-phase ODS chromatography Pure this compound obtained
  • Elemental analysis confirms the expected molecular formula and purity.
  • Melting point and spectral data (UV-Vis absorption maxima) align with known standards for TAMSMB.
  • The compound exhibits strong absorption with molar absorptivity around 45000 L·mol⁻¹·cm⁻¹ at its maximum wavelength, indicating high sensitivity for spectrophotometric applications.

Notes on Preparation and Purification

  • The sulfomethylation step requires careful control of pH and temperature to avoid side reactions.
  • Diazotization must be performed at low temperatures to maintain diazonium salt stability.
  • The azo coupling reaction is sensitive to pH and temperature; ice-cooling is essential to prevent decomposition and ensure high yield.
  • Purification by reversed-phase chromatography is effective for isolating the pure azo dye from side products and unreacted materials.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents Conditions Outcome
1 Sulfomethylation m-Aminobenzoic acid, Na2CO3, butane sultone 95°C, stirring, pH ~4 Sulfomethylamino benzoic acid derivative
2 Diazotization 2-Aminothiazole sulfate, HCl, NaNO2, sulfamic acid Ice-cooling, controlled addition Stable diazonium salt solution
3 Azo Coupling Diazonium salt + sulfomethylated acid Ice-cooling, dropwise addition Formation of azo dye (TAMSMB)
4 Purification Reversed-phase ODS column Chromatography Pure this compound

Research Findings and Significance

  • The preparation method described is reproducible and yields a water-soluble azo dye with excellent metallochromic properties, particularly for nickel ion detection.
  • The compound forms a 1:1 chelate with nickel ions, facilitating sharp color changes in EDTA titrations.
  • The sulfomethylamino substitution enhances water solubility and reaction kinetics compared to related azo dyes.
  • The azo coupling reaction conditions and purification techniques are critical for obtaining high-purity indicator suitable for analytical applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the azo group or other functional groups.

    Substitution: The sulfomethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or hydrazines.

Scientific Research Applications

Analytical Applications

TAMSMB is primarily utilized as a colorimetric reagent in the spectrophotometric determination of metal ions. Its ability to form stable complexes with several transition metals makes it valuable in various analytical methods.

Key Applications

  • Detection of Metal Ions :
    • Copper (Cu) : TAMSMB is particularly effective for the determination of Cu(II) ions in serum and other biological samples. The optimal conditions for detection are at pH 5, with a maximum absorbance at 585 nm and an extinction coefficient (ϵ\epsilon ) of 48,000 M1^{-1}cm1^{-1} .
    • Cobalt (Co) : Similar to copper, TAMSMB can also be used to detect Co(III) ions, with a maximum absorbance at 655 nm .
    • Nickel (Ni), Iron (Fe), Palladium (Pd) : The compound is sensitive to these metals as well, making it versatile for various analytical applications .
  • Biological and Environmental Monitoring :
    • TAMSMB's colorimetric properties allow it to be employed in monitoring metal ion concentrations in environmental samples, which is crucial for assessing pollution levels and ensuring compliance with safety standards.

Determination of Copper in Serum Samples

A study published in Clinical Chemistry demonstrated the effectiveness of TAMSMB for quantifying copper levels in human serum. The method showed high sensitivity and specificity, making it suitable for clinical diagnostics .

Colorimetric Detection of Cobalt Ions

Research documented in Analytica Chimica Acta reported that TAMSMB could selectively detect cobalt ions even in the presence of other metal ions. The study highlighted its potential for use in industrial applications where cobalt contamination needs monitoring .

Comparative Data Table

Metal IonDetection Wavelength (nm)Extinction Coefficient (M1^{-1}cm1^{-1})pH Condition
Cu(II)58548,0005
Co(III)655113,0005
NiVariesNot specifiedNot specified
Fe(II)VariesNot specifiedNot specified
PdVariesNot specifiedNot specified

Mechanism of Action

The mechanism of action of 4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid would depend on its specific application. For instance, in analytical chemistry, it might form complexes with metal ions, altering its spectroscopic properties. In pharmaceuticals, it could interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

The compound is compared below with structurally and functionally analogous derivatives, focusing on sulfalkyl-substituted analogs, benzothiazolylazo benzoic acids, and other azo-based chelators.

Sulfalkyl-Substituted Analogs

TAMSMB belongs to a family of sulfalkyl-modified azo benzoic acids, including:

  • 2-(2-Thiazolylazo)-4-methyl-5-(sulfoethylamino)benzoic acid (TAMSEB)
  • 2-(2-Thiazolylazo)-4-methyl-5-(sulfopropylamino)benzoic acid (TAMSPB)

These analogs differ in the length of the sulfalkyl chain (methyl, ethyl, propyl), which critically impacts their analytical performance (Table 1).

Table 1: Comparison of Sulfalkyl-Substituted Azo Benzoic Acids

Property TAMSMB (Methyl) TAMSEB (Ethyl) TAMSPB (Propyl)
Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) 45,000* 52,000 58,000
Sensitivity for Cu(II) Low Moderate High
Acidity Constant (pKa₁) 2.1 2.0 1.9
Formation Constant (log K, Cu(II)) 5.8 6.2 6.5

*Estimated based on extrapolated data from TAMSEB and TAMSPB studies .

Key Findings :

  • Chain Length vs. Sensitivity : Longer sulfalkyl chains (e.g., propyl in TAMSPB) enhance molar absorptivity and metal-binding stability due to increased electron-donating capacity and steric flexibility. TAMSPB achieves the highest ε (58,000 L·mol⁻¹·cm⁻¹) for Cu(II) detection, outperforming TAMSMB by ~29% .
  • Acidity and Solubility : Shorter chains (methyl in TAMSMB) marginally increase acidity (lower pKa₁) but reduce solubility in aqueous media compared to TAMSPB .
Benzothiazolylazo Benzoic Acid Derivatives

Compounds like 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolylazo)benzoic acid (synthesized via diazotization and coupling ) share a similar azo-benzoic acid framework but differ in substituents:

  • Substituent Effects : Benzothiazole rings (vs. thiazole in TAMSMB) introduce additional aromaticity and electron-withdrawing effects, shifting absorption maxima to longer wavelengths (λmax ~500 nm vs. ~550 nm for TAMSMB) .
  • Acidity Constants: Benzothiazolyl derivatives exhibit higher pKa values for phenolic protons (pKa₂ ~9.5–10.5) compared to TAMSMB (pKa₂ ~8.3), attributed to resonance stabilization differences .
Other Azo-Based Chelators
  • PAR (4-(2-Pyridylazo)resorcinol): While PAR shows broader metal selectivity, TAMSMB offers superior specificity for Cu(II) and Ni(II) in acidic media .

Biological Activity

4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid, also known by its CAS number 82138-69-0, is a sulfonamide compound with potential applications in analytical chemistry, particularly in the colorimetric detection of metal ions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C12H12N4O5S2
  • Molecular Weight : 328.37 g/mol
  • Structure : The compound features a thiazole ring and a benzoic acid moiety, which contribute to its reactivity and biological interactions.

This compound primarily functions as a colorimetric reagent. Its biological activity is closely linked to its ability to form complexes with transition metals such as Cu(II), Co(II), Ni(II), and Fe(II). The interaction with these metal ions can influence various biochemical pathways, making it valuable in both research and potential therapeutic contexts.

Applications in Research

  • Metal Ion Detection : The compound is extensively used for the spectrophotometric determination of metal ions. For example, it has been shown to effectively detect copper and cobalt ions in various samples, which is crucial in environmental monitoring and clinical diagnostics .
  • Analytical Chemistry : It serves as a sensitive reagent for the analysis of metal ions due to its water solubility and the formation of colored complexes that can be quantified spectrophotometrically .

Case Studies

  • Detection of Metal Ions :
    A study demonstrated that this compound could detect Cu(II) ions at concentrations as low as 0.1 µM, showcasing its sensitivity and specificity in complex matrices .
  • Environmental Monitoring :
    In another application, researchers utilized this compound to assess heavy metal contamination in water samples. The colorimetric method provided rapid results, indicating its potential for field testing .

Comparative Analysis

The following table summarizes the comparative effectiveness of this compound against other common reagents used for metal ion detection:

ReagentMetal Ion DetectedDetection LimitApplication Area
TAMSMB (this compound)Cu(II), Co(II)0.1 µMEnvironmental Monitoring
TAMB (2-(2-Thiazolylazo)benzoic acid)Cu(II), Ni(II)0.5 µMAnalytical Chemistry
DithizonePb(II), Zn(II)1 µMEnvironmental Analysis

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with the preparation of the benzoic acid core, followed by sequential functionalization. For example, introduce the thiazolylazo group via diazo coupling under controlled pH (4–6) and low temperature (0–5°C) to minimize side reactions .
  • Sulfomethylamino Group Incorporation : Use sulfomethylation agents like formaldehyde-sodium bisulfite adducts in aqueous alkaline conditions. Monitor reaction progress via thin-layer chromatography (TLC) to optimize time and temperature (e.g., 60–80°C for 6–12 hours) .
  • Yield Optimization : Employ design of experiments (DoE) to evaluate variables (solvent polarity, catalyst loading, stoichiometry). For instance, using tetrahydrofuran (THF) as a solvent with NaOH hydrolysis (10 M, reflux) improved yields in analogous syntheses .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Instrumental Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to verify substitution patterns (e.g., thiazole protons at δ 7.2–8.1 ppm, sulfomethylamino protons at δ 3.1–3.5 ppm) and ¹³C NMR to confirm carbonyl (C=O) and azo (N=N) groups .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z 380–400 with characteristic losses (e.g., –SO₂CH₃) .
  • Elemental Analysis : Validate C, H, N, S percentages (e.g., %C ≈ 45.2, %S ≈ 8.5) to ensure purity .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural characterization?

  • Conflict Resolution Strategies :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to identify discrepancies in proton environments .
  • Supplementary Techniques : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric species (e.g., sulfonic acid vs. sulfonamide derivatives) and Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., azo N=N stretch at ~1440 cm⁻¹) .
  • Case Study : In thiazole-containing analogs, unexpected downfield shifts in ¹H NMR were resolved by X-ray crystallography, revealing intramolecular hydrogen bonding .

Q. What approaches are used to establish structure-activity relationships (SAR) for biological activity?

  • SAR Workflow :

  • Biological Assays : Screen derivatives for target activities (e.g., antimicrobial, enzyme inhibition) using standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for kinase inhibition) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like P38 MAP kinase. Prioritize compounds with strong hydrogen bonding (e.g., –COOH interacting with Arg 70) and π-π stacking (thiazole with hydrophobic pockets) .
  • ADME Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability. For example, logP < 3 and topological polar surface area (TPSA) < 140 Ų improve membrane permeability .

Q. How can purification challenges (e.g., low solubility, byproducts) be mitigated during synthesis?

  • Purification Strategies :

  • Chromatographic Methods : Use reverse-phase HPLC with gradients (e.g., water/acetonitrile + 0.1% formic acid) to separate polar byproducts. For analogs, a C18 column with 5 µm particles achieved baseline separation .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol-water 7:3) to enhance crystal purity. Heating to 60°C followed by slow cooling reduces amorphous impurities .
  • Case Example : In thiadiazole derivatives, silica gel column chromatography (ethyl acetate/hexane 3:7) removed unreacted starting materials, confirmed by TLC (Rf = 0.3–0.5) .

Q. What computational tools are recommended for reaction pathway optimization?

  • Computational Workflow :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 16) to model intermediates and transition states. For azo couplings, identify energy barriers for electrophilic substitution .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., solvent, catalyst) for sulfomethylation. ML-derived recommendations reduced synthesis time by 30% in pilot studies .
  • Case Study : ICReDD’s integrated approach combined DFT calculations and robotic experimentation to optimize Suzuki-Miyaura couplings for benzoic acid derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid
Reactant of Route 2
4-Methyl-5-(sulfomethylamino)-2-(2-thiazolylazo)benzoic acid

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